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5-Iodothiophen-3-amine

Cat. No.: B13261341
M. Wt: 225.05 g/mol
InChI Key: OXHHRUFSSLDHQM-UHFFFAOYSA-N
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Description

5-Iodothiophen-3-amine (CAS 1520355-99-0) is a high-value aminoaryl iodide compound serving as a versatile building block in organic synthesis and pharmaceutical research. This chemical, with the molecular formula C4H4INS and a molecular weight of 225.05 g/mol , features both an electron-donating amine group and a reactive iodine atom on the thiophene ring, making it a valuable substrate for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations . Its primary research value lies in its role as a key intermediate for constructing more complex heterocyclic and thiophene-containing structures. Potential applications include its use in the synthesis of potential pharmacologically active molecules, advanced materials science, and as a precursor for functionalized polymers and ligands in catalysis . As with all aryl iodides, researchers should handle this compound with appropriate safety precautions. This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4INS B13261341 5-Iodothiophen-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4INS

Molecular Weight

225.05 g/mol

IUPAC Name

5-iodothiophen-3-amine

InChI

InChI=1S/C4H4INS/c5-4-1-3(6)2-7-4/h1-2H,6H2

InChI Key

OXHHRUFSSLDHQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1N)I

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Iodothiophen 3 Amine and Its Precursors

Regioselective Iodination Strategies for Thiophene (B33073) Rings

The introduction of an iodine atom at a specific position on the thiophene ring is a critical step in the synthesis of 5-iodothiophen-3-amine precursors. The inherent reactivity of the thiophene nucleus, particularly at the C2 and C5 positions, allows for electrophilic substitution, but achieving high regioselectivity, especially with a substituent already present at the 3-position, requires carefully chosen methods. researchgate.net

Metal-Catalyzed Directed Iodination Protocols

To achieve higher regioselectivity, especially for positions that are not electronically favored, metal-catalyzed C-H functionalization has emerged as a powerful tool. These methods often employ a directing group on the substrate, which coordinates to a metal catalyst (commonly palladium) and directs the C-H activation and subsequent iodination to a specific, often ortho, position. rsc.org

While direct examples for the synthesis of this compound precursors are specialized, the principle has been demonstrated broadly. For instance, palladium(II)-catalyzed C-H iodination of diarylmethylamines protected with a triflyl group has been achieved using I₂ as both the oxidant and iodine source, guided by a chiral ligand. rsc.org Similarly, groups like pyridyl or phosphine (B1218219) oxide can direct olefination to the adjacent C-H bond on a thiophene ring, a principle that extends to halogenation. jcu.edu.auresearchgate.net

A related and widely used metal-mediated strategy is lithiation followed by quenching with an iodine source. This involves treating a halothiophene (e.g., a bromothiophene) with a strong organolithium base like n-butyllithium to generate a thienyllithium intermediate via lithium-halogen exchange or direct deprotonation. jcu.edu.au This highly reactive intermediate is then treated with elemental iodine (I₂) to install the iodo group with high precision. cmu.edu This method is particularly useful for preparing precursors like 2-bromo-5-iodothiophene (B1268587) from 2-bromothiophene (B119243). kinampark.com

Amination Techniques for Halogenated Thiophenes

Once an appropriately iodinated thiophene precursor is obtained, the subsequent introduction of the amine group at the C3 position is required. This can be accomplished through several distinct chemical transformations.

Direct Amination Reactions

Direct amination involves the substitution of a halogen atom on the thiophene ring with an amine. Copper-catalyzed Ullmann-type reactions are a classic and effective method for this transformation. researchgate.net Research has shown that using N,N-dimethylethanolamine as both a ligand and a solvent for a copper(I) iodide catalyst facilitates the amination of various 2- and 3-halothiophenes with primary and secondary amines in moderate to excellent yields. researchgate.net

A more specialized route to 3-aminothiophene involves the reaction of 2-bromothiophene with potassium amide (KNH₂) in liquid ammonia (B1221849). tandfonline.comscite.ai This reaction proceeds through a complex mechanism that can involve halogen migration, where the bromine atom rearranges from the α- to the β-position before amination occurs. scite.ai Due to the instability of the resulting 3-aminothiophene, it is often isolated as its more stable acetamide (B32628) derivative by direct treatment with acetic anhydride. tandfonline.com

Cross-Coupling Amination Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction provides a highly general and functional-group-tolerant method for coupling aryl halides, including iodothiophenes, with a vast range of primary and secondary amines. wikipedia.org The reaction's success relies on the use of a palladium precatalyst and specialized, bulky, electron-rich phosphine ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. acs.orgrsc.org

The scope of this reaction has been extended to various heteroaryl halides, including chloro- and bromoindoles, pyrimidines, and thiophenes. jcu.edu.auacs.org The choice of ligand is critical, with biaryl phosphines being particularly effective. acs.org This method allows for the construction of the C3-N bond on a pre-functionalized 5-iodothiophene ring, making it a highly convergent approach to the target molecule.

Table 2: Selected Conditions for Buchwald-Hartwig Amination of Halothiophenes
Halothiophene SubstrateAminePalladium PrecatalystLigandBaseSolvent / TempSource(s)
3-BromothiopheneDiphenylaminePd(OAc)₂P(t-Bu)₃NaOt-BuToluene / 100 °C jcu.edu.au
5-BromopyrimidineVariousPd₂(dba)₃Biaryl phosphinesNaOt-BuToluene / 100 °C acs.org
Aryl HalidesPrimary/Secondary AminesPd₂(dba)₃BINAP / DPPFNaOt-BuToluene wikipedia.org
Aryl HalidesAliphatic/Aromatic AminesPd(I) Dimer ComplexBiaryl phosphinesNot specifiedNot specified rsc.org

Reductive Amination of Corresponding Carbonyl Precursors

An alternative strategy to form the C-N bond is through the reductive amination of a carbonyl compound. researchgate.net This method avoids the direct use of a halogenated precursor for the amination step and instead relies on the conversion of a ketone or aldehyde. To synthesize this compound, the key intermediate would be 5-iodothiophen-3-one or a related derivative.

The process typically involves the reaction of the carbonyl compound with an amine source, such as ammonia or hydroxylamine, to form an imine or oxime intermediate. rsc.org This intermediate is then reduced to the final amine using a suitable reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation. researchgate.netrsc.org

Related to this are classical name reactions that convert carbonyls to amines indirectly. The Schmidt rearrangement or the Beckmann rearrangement can be used to prepare N-(3-thienyl)acetamide from 3-acetylthiophene. tandfonline.com The ketone is first converted to an oxime (for Beckmann) or reacted with hydrazoic acid (for Schmidt), which then rearranges to the acetamide. Subsequent hydrolysis of the amide furnishes the desired 3-aminothiophene. tandfonline.com Applying this sequence to a 5-iodo-3-acetylthiophene precursor would provide a viable route to the target compound.

Nucleophilic Substitution of Halogenoalkanes with Ammonia/Amines in Thiophene Context

While the direct nucleophilic substitution on an unactivated halogenoalkane chain attached to a thiophene ring follows standard SN1/SN2 pathways, a more common and powerful strategy for introducing an amino group onto the thiophene ring itself is through the nucleophilic aromatic substitution (SNAr) of halothiophenes. This approach is particularly relevant for synthesizing precursors to this compound. The direct amination of halothiophenes, which are more reactive than their benzene (B151609) analogs, has been significantly advanced through metal catalysis. iust.ac.ir

Copper-catalyzed amination represents a practical and mild method for forming C-N bonds with halothiophenes. lookchem.comresearchgate.net Research has shown that N,N-dimethylethanolamine can serve as both a ligand and a solvent for the copper-catalyzed amination of various 2- and 3-halothiophenes. lookchem.comresearchgate.net This system facilitates the reaction of primary, acyclic secondary, and cyclic secondary amines with halothiophenes, affording moderate to excellent yields under mildly basic conditions that are compatible with numerous functional groups. lookchem.com For instance, 2-iodothiophene (B115884) is noted to be more reactive than iodobenzene, requiring lower temperatures and shorter reaction times for successful coupling. lookchem.com

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also been applied, particularly for halothiophenes activated by electron-withdrawing groups. lookchem.com However, copper-based systems are often more cost-effective and have proven effective for unactivated and electron-rich halothiophenes, making them highly versatile. lookchem.comresearchgate.net These amination reactions are critical for producing aminothiophene intermediates that can subsequently undergo iodination or other functionalizations. lookchem.com

Halothiophene SubstrateAmine TypeCatalyst SystemBaseSolvent/LigandKey FindingsReference(s)
2- or 3-HalothiophenesPrimary & SecondaryCuIK₃PO₄N,N-dimethylethanolamineMild conditions suitable for various functional groups. Moderate to excellent yields. lookchem.comresearchgate.net
2-IodothiophenePrimary & SecondaryCuIK₃PO₄N,N-dimethylethanolamineMore reactive than iodobenzene; requires lower temperatures and shorter reaction times. lookchem.com
3-BromothiophenePrimary & SecondaryPd(dba)₂ / PtBu₃--Effective for amination with secondary amines. researchgate.net
Electron-Deficient HalothiophenesVarious AminesPalladium/BINAPCs₂CO₃-Effective for substrates activated by an electron-deficient group. lookchem.com

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted thiophenes from simple, readily available starting materials in a single operation. nih.govbohrium.com These methods avoid the isolation of intermediates, thereby saving time, resources, and reducing waste.

The Gewald reaction is a classic and widely used MCR for the synthesis of 2-aminothiophenes. organic-chemistry.org It involves the condensation of a ketone or aldehyde possessing an α-methylene group, an α-cyanoester (or other methylene-active nitrile), and elemental sulfur in the presence of a basic catalyst. organic-chemistry.orgorganic-chemistry.org Research has shown that green and cost-effective catalysts like L-proline can efficiently promote the Gewald reaction under mild conditions, making it an attractive method for industrial applications. organic-chemistry.org

Beyond the Gewald reaction, other MCRs have been developed to access diverse thiophene scaffolds. A facile one-pot synthesis of highly substituted thiophenes has been achieved by reacting 1,3-dicarbonyl compounds with carbon disulfide, followed by the sequential addition of different alkyl halides. acs.orgnih.gov This protocol allows for the construction and modification of the thiophene ring in a single pot, leading to significant structural diversity. acs.org

Copper-catalyzed MCRs have also emerged as a powerful tool. One such method involves the formal [3 + 1 + 1] cycloaddition of preformed thiolates with N-sulfonyl azides and terminal alkynes, which simultaneously installs C-N, C-S, and C-C bonds to create fully substituted thiophenes. acs.org Similarly, palladium-catalyzed one-pot procedures starting from bromoenynes and a hydrogen sulfide (B99878) surrogate can produce highly substituted thiophenes and benzo[b]thiophenes. acs.org These advanced MCRs provide rapid access to complex thiophene libraries that would be challenging to assemble through traditional multi-step synthesis. bohrium.comsioc-journal.cn

Reaction TypeKey Starting MaterialsCatalyst / Key ReagentsProduct TypeReference(s)
Gewald Reaction Ketone/Aldehyde, Active Methylene Nitrile, SulfurBase (e.g., L-proline, Morpholine)2-Aminothiophenes organic-chemistry.orgorganic-chemistry.org
From 1,3-Dicarbonyls 1,3-Dicarbonyl Compound, Carbon Disulfide, Alkyl HalidesK₂CO₃ in DMF2,3,4,5-Tetrasubstituted Thiophenes acs.orgnih.gov
From Terminal Alkynes Terminal Alkyne, N-Sulfonyl Azide, ThiolateCopper(I)Fully Substituted Thiophenes acs.org
From Bromoenynes 1-Bromo-1,3-enyne, Hydrogen Sulfide SurrogatePalladium Catalyst2,3,5-Trisubstituted Thiophenes acs.org
From Terminal Alkynes Terminal AlkynesOxidative Coupling Reagents2,5-Disubstituted Thiophenes sioc-journal.cn

Stereochemical Considerations in Synthesis

The thiophene ring in this compound is an aromatic, planar system, meaning stereochemistry is not inherent to the ring itself. However, stereochemical considerations become highly relevant in two main scenarios: when chiral centers exist on substituents attached to the thiophene ring, or during the synthesis of non-aromatic precursors such as dihydrothiophenes or saturated bicyclic systems. scispace.com

The synthesis and stereochemistry of perhydrobenzo[b]thiophene derivatives provide a clear example of stereocontrol in reduced thiophene systems. acs.orgacs.org Studies involving the base-catalyzed reaction of cyclohexenone and methyl mercaptoacetate (B1236969) to form a bicyclic diketone intermediate have shown that the resulting cis ring fusion is the thermodynamically more stable arrangement. acs.org The stereochemistry of various intermediates in this system, containing up to four asymmetric centers, was rigorously assigned using spectroscopic methods and unequivocally confirmed by X-ray crystallography of a subsequent derivative. acs.org Such studies demonstrate that even in complex polycyclic systems containing a thiophene-derived ring, predictable stereochemical outcomes can be achieved.

System StudiedKey Reaction StepStereochemical FindingMethod of ConfirmationReference(s)
Perhydrobenzo[b]thiophene Michael Addition / Dieckmann-type CyclizationThe cis-fused ring system is thermodynamically more stable than the trans-fused isomer.Equilibration studies on derivative ketones. acs.org
Perhydrobenzo[b]thiophene Formation of an oxime from a keto-enamine precursor.The reaction leads to specific, characterizable stereoisomers.Full 3D X-ray crystal structure determination of an amido ketone oxime derivative. acs.org
α-Allyl Dithioesters Halogenation / Intramolecular S-cyclizationReaction proceeds with high regio- and chemoselectivity to form specific dihydrothiophene isomers.Spectroscopic analysis of products. acs.org

Mechanistic Investigations and Reaction Pathways of 5 Iodothiophen 3 Amine

Reactivity of the Amine Functionality

The amine group (-NH2) attached to the thiophene (B33073) ring is a potent nucleophile and a weak base, owing to the lone pair of electrons on the nitrogen atom. byjus.comlibretexts.org This electronic feature is central to its characteristic reactions.

The amine group of 5-Iodothiophen-3-amine can act as a nucleophile in addition-elimination reactions, particularly with carbonyl compounds such as acyl chlorides and acid anhydrides. savemyexams.comsavemyexams.com The reaction mechanism is initiated by the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbonyl carbon. savemyexams.comchemguide.co.uk This forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, leading to the elimination of a leaving group (e.g., a chloride ion). chemguide.co.uk A final deprotonation step, often by another amine molecule, yields a stable amide product and an ammonium (B1175870) salt. savemyexams.com

For instance, the reaction of this compound with an acyl chloride would proceed as follows:

Nucleophilic Addition: The amine attacks the carbonyl carbon of the acyl chloride.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a chloride ion.

Deprotonation: A second molecule of the amine acts as a base, removing a proton from the nitrogen to give the final N-acylated thiophene product and an ammonium chloride salt. savemyexams.com

As a nucleophile, the amine functionality readily reacts with various electrophiles. byjus.com A common example is the alkylation reaction with alkyl halides. In this SN2 reaction, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org This initial reaction forms a secondary amine.

However, the reaction often does not stop at mono-alkylation. The resulting secondary amine is also nucleophilic and can compete with the starting primary amine for the remaining alkyl halide. libretexts.org This can lead to the formation of a mixture of products, including the tertiary amine and even a quaternary ammonium salt through polyalkylation. libretexts.orgmnstate.edu To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the initial amine.

The lone pair of electrons on the nitrogen atom confers basic properties upon this compound. libretexts.orgchemguide.co.uk According to the Brønsted-Lowry theory, it can act as a proton acceptor. When treated with an acid, the amine group is protonated, forming the corresponding ammonium salt, in this case, the 5-iodothiophen-3-ammonium ion. mnstate.edusavemyexams.com

This proton transfer is an equilibrium process. oregonstate.edu In an aqueous solution, the amine establishes an equilibrium with water, accepting a proton to form the ammonium ion and a hydroxide (B78521) ion, which makes the solution weakly alkaline. chemguide.co.uk

The position of this equilibrium is described by the amine's basicity constant (Kb) or, more commonly, the pKa of its conjugate acid. libretexts.org Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org The basicity of this compound would be influenced by the electronic effects of the iodothiophene ring. The reaction with a strong acid, such as hydrochloric acid, will drive the equilibrium almost completely to the side of the ammonium salt. mnstate.edu

Reactivity of the Iodothiophene Moiety

The iodine atom attached to the thiophene ring is a versatile functional group, primarily serving as a leaving group in various metal-catalyzed cross-coupling reactions.

The carbon-iodine bond in this compound is the key site for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations. nrochemistry.com

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester. yonedalabs.comwikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org The catalytic cycle generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

Reaction Typical Reagents & Conditions
Suzuki-Miyaura Coupling Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources with phosphine (B1218219) ligands. yonedalabs.comBoron Reagent: Aryl/vinyl boronic acids or esters. wikipedia.orgBase: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄. yonedalabs.comSolvent: Toluene, Dioxane, DMF, often with water. yonedalabs.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org It is characteristic for its use of a dual catalyst system, typically a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The amine serves both as a base and sometimes as the solvent. wikipedia.org The reactivity order for the halide is I > OTf > Br > Cl, making this compound an ideal substrate. nrochemistry.com The generally accepted mechanism involves a palladium cycle and a copper cycle, where a copper acetylide is formed and then undergoes transmetalation with the palladium complex. wikipedia.org

Reaction Typical Reagents & Conditions
Sonogashira Coupling Catalyst: PdCl₂(PPh₃)₂, Pd(PPh₃)₄. nrochemistry.combeilstein-journals.orgCo-catalyst: CuI. nrochemistry.comAlkyne: Terminal alkynes. organic-chemistry.orgBase/Solvent: Amines like triethylamine (B128534) (Et₃N) or diisopropylamine. nrochemistry.comwikipedia.orgTemperature: Often proceeds at room temperature. nrochemistry.com

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium(0). nrochemistry.comwikipedia.org A wide variety of functional groups are tolerated, and the organotin reagents are stable to air and moisture, though they are known for their toxicity. nrochemistry.comwikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. nrochemistry.comlibretexts.org

Reaction Typical Reagents & Conditions
Stille Coupling Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂. nrochemistry.comcommonorganicchemistry.comTin Reagent: Aryl, vinyl, or alkyl stannanes (e.g., R-SnBu₃). wikipedia.orgSolvent: DMF, THF, Toluene. nrochemistry.comAdditives: Sometimes LiCl is added to facilitate the reaction. nrochemistry.com

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction pathway is generally unfavorable for this compound. The SNAr mechanism requires the aromatic ring to be electron-deficient, a condition typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

The thiophene ring is inherently electron-rich, and the amine group (-NH₂) is an electron-donating group, which further increases the electron density of the ring. This deactivates the ring towards attack by nucleophiles. Therefore, direct displacement of the iodine atom on this compound by a nucleophile via the SNAr mechanism is highly unlikely under standard conditions. The reaction would only become feasible if strong electron-withdrawing substituents were introduced elsewhere on the thiophene ring.

Metalation and Subsequent Derivatization

Metalation is a powerful strategy for the functionalization of heterocyclic compounds, creating a nucleophilic carbon center that can react with a wide array of electrophiles. In the case of this compound, metalation can proceed via two primary pathways: direct deprotonation (C-H activation) or halogen-metal exchange.

Direct Deprotonation: The presence of the sulfur atom acidifies the adjacent C-H bonds, particularly at the C2 position. Strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium amides, can selectively remove a proton. The directing capability of the amino group also influences the regioselectivity of this process.

Halogen-Metal Exchange: The carbon-iodine bond is susceptible to exchange with organometallic reagents, most commonly alkyllithiums. This reaction is typically very fast, even at low temperatures, and offers a regiochemically precise method to generate a metalated species at the C5 position.

Once the metalated intermediate is formed, it serves as a versatile synthon for derivatization. Trapping this intermediate with various electrophiles allows for the introduction of new functional groups.

Table 1: Examples of Metalation and Derivatization Reactions

Metalation MethodReagentElectrophileResulting ProductDescription
Halogen-Metal Exchangen-BuLi, -78 °CDMF3-Amino-5-formylthiopheneThe initial lithiation at C5 is followed by nucleophilic attack on dimethylformamide (DMF) to yield the aldehyde after workup.
Halogen-Metal Exchanget-BuLi, -78 °CB(OMe)₃(3-Aminothiophen-5-yl)boronic acidQuenching the lithiated species with trimethyl borate (B1201080) leads to the formation of a boronic acid, a key intermediate for Suzuki cross-coupling reactions.
Directed DeprotonationLDA, THF(CH₃)₂S₂3-Amino-2-(methylthio)thiopheneLithium diisopropylamide (LDA) can selectively deprotonate the C2 position, directed by the adjacent amine, followed by reaction with dimethyl disulfide.
ZincationTMPZnCl·LiClI₂3-Amino-2-iodo-5-chlorothiophene*Directed zincation using a Hauser base (TMPZnCl·LiCl) can functionalize the C2 position, which is then trapped with iodine. d-nb.info

Note: Example based on analogous functionalization of other heterocyles. TMP = 2,2,6,6-Tetramethylpiperidyl.

These methods highlight the utility of metalation in selectively modifying the thiophene core, providing access to a diverse range of functionalized building blocks.

Competitive and Consecutive Reactions

The multifunctional nature of this compound necessitates a careful consideration of competitive reaction pathways. The relative reactivity of the amine group, the C-I bond, and the ring's C-H bonds is highly dependent on the reaction conditions and the reagents employed.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary competition exists between the nucleophilic amine and the electrophilic carbon of the C-I bond.

Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Buchwald-Hartwig, or Sonogashira coupling, the catalyst (typically Pd(0)) selectively undergoes oxidative addition into the C-I bond, leaving the amine group untouched, provided a suitable base and ligand are used.

Acylation/Alkylation: Conversely, reaction with acyl chlorides or alkyl halides under basic conditions will typically lead to selective functionalization of the amine group, as it is a more potent nucleophile than the thiophene ring itself.

Regioselectivity concerns the site of reaction when multiple positions on the ring are available. durgapurgovtcollege.ac.in Beyond the C5 position defined by the iodine, the C2 and C4 positions are potential sites for reaction, such as C-H activation or electrophilic substitution.

C-H Functionalization: Direct C-H activation often favors the C2 position due to its higher acidity and proximity to the sulfur atom. However, the directing effect of the C3-amine group can also influence reactivity at the C2 and C4 positions. For instance, palladium-catalyzed C-H arylation might show different regioselectivity depending on the ligand and oxidant used.

The choice of catalyst, ligands, base, and solvent has a profound impact on the efficiency and selectivity of reactions involving this compound. organic-chemistry.org This is particularly evident in palladium-catalyzed cross-coupling reactions.

Ligand Effects: The electronic and steric properties of phosphine ligands are critical. Bulky, electron-rich monodentate ligands (e.g., tri-tert-butylphosphine, adamantyl-based phosphines) or bidentate ligands with a large bite angle (e.g., Xantphos) can accelerate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species. researchgate.net In contrast, less bulky ligands might be less effective. For instance, in aminocarbonylation reactions, the use of the bidentate Xantphos ligand was necessary for amines with lower basicity to achieve complete conversion, whereas the standard Pd(OAc)₂/PPh₃ system was sufficient for simpler amines. researchgate.net

Base and Solvent: The base is not merely a stoichiometric reagent but a key component of the catalytic cycle, particularly in deprotonating the amine (in Buchwald-Hartwig reactions) or the nucleophile. scholaris.ca Weak bases may be insufficient to facilitate the catalytic cycle, while very strong bases like KOtBu can promote side reactions. The solvent's polarity and coordinating ability can affect the solubility of intermediates and the stability of the catalytic species.

Table 2: Influence of Catalytic System on a Model Suzuki Coupling Reaction

Catalyst SystemBaseSolventOutcome/Observation
Pd(PPh₃)₄K₂CO₃Toluene/H₂OStandard conditions, moderate to good yields often observed. Triphenylphosphine (PPh₃) is a versatile but sometimes suboptimal ligand.
Pd(OAc)₂ / SPhosK₃PO₄DioxaneSPhos is a bulky, electron-rich ligand that often promotes high catalytic turnover, leading to excellent yields even with challenging substrates.
[Pd(C₃H₅)Cl]₂ / Chiral AldehydeCs₂CO₃THFIn asymmetric reactions, a combination of a palladium source and a chiral co-catalyst can control enantioselectivity. rsc.org
PdI₂ / KI-MeOHIn some carbonylation or cyclization reactions, an iodide-based palladium system can be highly effective, with KI acting as an additive to stabilize the catalyst. organic-chemistry.org

Detailed Mechanistic Postulations and Experimental Evidence

Elucidating the precise mechanism of a catalytic reaction is a complex task that relies on a combination of kinetic studies, spectroscopic analysis, and computational modeling. For the reactions of this compound, several mechanistic paradigms are relevant.

A widely accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is illustrated by the following catalytic cycle:

Ligand Exchange/Deprotonation: The incoming nucleophile (e.g., an amine) coordinates to the Pd(II) center. A base then removes a proton from the coordinated nucleophile to form a palladium-amido complex. Kinetic studies have shown that for many amination reactions, the rate is independent of the amine concentration, suggesting that this step is fast relative to oxidative addition. nih.gov

Reductive Elimination: This is the product-forming step, where a new C-N bond is formed, and the desired arylamine product is released from the coordination sphere. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Evidence:

Kinetic Isotope Effect (KIE): KIE studies are instrumental in identifying the rate-determining step. For instance, in reactions involving C-H activation, a significant KIE value (typically >2) indicates that the C-H bond cleavage is part of the slow step. In a palladium/norbornene-catalyzed reaction with 3-iodothiophene, an intramolecular KIE of 4.2 was observed, consistent with a Concerted Metalation-Deprotonation (CMD) mechanism for the C-H activation step. nih.gov

Intermediate Isolation: In some cases, it is possible to isolate and characterize key intermediates, such as the oxidative addition product [Pd(BINAP)(Ar)(Br)], providing direct evidence for the proposed catalytic cycle. nih.gov

These detailed investigations into the reaction mechanisms of this compound not only advance fundamental understanding but also enable the development of more efficient, selective, and sustainable synthetic methodologies.

Advanced Spectroscopic and Structural Elucidation of 5 Iodothiophen 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including connectivity and spatial relationships.

While specific experimental data for 5-Iodothiophen-3-amine is not widely published, chemical shifts can be reliably predicted based on the analysis of similar thiophene (B33073) derivatives. ajrconline.orgmdpi.commdpi.comnih.govmodgraph.co.ukorgchemboulder.compdx.edulibretexts.orglibretexts.org The electron-donating primary amine group (-NH₂) and the electron-withdrawing, sterically bulky iodine atom create a distinct electronic environment that influences the chemical shifts of the thiophene ring's protons and carbons.

The ¹H NMR spectrum is expected to show three main signals: two for the aromatic protons on the thiophene ring and one for the amine protons. The thiophene protons (H-2 and H-4) would appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the opposing electronic effects of the amine and iodo substituents. The amine protons typically appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by solvent. orgchemboulder.com

In the ¹³C NMR spectrum, four distinct signals are anticipated for the four carbon atoms of the thiophene ring. The carbon atom bonded to the iodine (C-5) is expected to resonate at a relatively upfield chemical shift (around 95-100 ppm) due to the "heavy atom effect" of iodine. mdpi.com Conversely, the carbon bonded to the nitrogen (C-3) will be influenced by the electronegativity of the nitrogen atom. The remaining two carbons (C-2 and C-4) will have shifts determined by their proximity to these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
H-2~6.5-7.5-Aromatic proton, doublet.
H-4~6.5-7.5-Aromatic proton, doublet.
-NH₂~3.0-5.0-Broad singlet, shift is solvent and concentration dependent. orgchemboulder.com
C-2-~120-130Thiophene ring carbon.
C-3-~140-150Carbon attached to the amine group.
C-4-~110-120Thiophene ring carbon.
C-5-~95-100Carbon attached to iodine (heavy atom effect). mdpi.com

To unambiguously assign the predicted signals and confirm the substitution pattern, a suite of 2D NMR experiments is indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the scalar coupling between adjacent protons. sdsu.edu A cross-peak between the signals for H-2 and H-4 would confirm their connectivity on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It would definitively link the H-2 signal to the C-2 signal and the H-4 signal to the C-4 signal, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping out the molecular skeleton by showing correlations between protons and carbons over two to three bonds. sdsu.edu Key expected correlations for this compound would include:

H-2 correlating to C-3, C-4, and C-5.

H-4 correlating to C-2, C-3, and C-5.

The amine protons correlating to C-3 and C-4. These correlations would provide unequivocal proof of the 3-amino and 5-iodo substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space proximity of nuclei. It could show a correlation between the amine protons and the adjacent H-4 proton, further confirming the regiochemistry and providing insight into the preferred conformation of the amine group relative to the ring.

¹⁵N NMR: While technically challenging due to the low natural abundance and small magnetic moment of the ¹⁵N isotope, this technique offers direct insight into the electronic environment of the nitrogen atom. researchgate.netfigshare.commdpi.com The chemical shift of the nitrogen in this compound would be sensitive to the electronic properties of the iodothiophene ring. Isotopic labeling with ¹⁵N could greatly enhance signal detection and would be a powerful tool for studying interactions, such as hydrogen bonding or protonation events, at the amine site.

¹²⁹Xe NMR: There are no documented applications of ¹²⁹Xe NMR spectroscopy for the characterization of this compound or structurally similar compounds in the reviewed literature. This technique is typically used for probing porous materials or for biosensing applications and is not standard for the structural elucidation of small organic molecules.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, IR and Raman, are fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. As a primary amine, two distinct N-H stretching bands should appear in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. ajrconline.org An N-H bending (scissoring) vibration is expected around 1550-1650 cm⁻¹. Furthermore, C-N stretching absorptions for aromatic amines typically appear between 1200 and 1350 cm⁻¹. The spectrum would also feature aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations from the thiophene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The C-S and C-I bonds of the thiophene ring are expected to produce characteristic signals in the low-frequency region of the Raman spectrum. optica.orgfrontiersin.orgresearchgate.net Specifically, dichloroiodate(I) salts show strong Raman signals around 140 and 260 cm⁻¹, and dibromoiodates(I) show a strong peak around 160 cm⁻¹, suggesting the C-I bond vibration would be in this low wavenumber region. frontiersin.org The symmetric vibrations of the thiophene ring would also be prominent.

Table 2: Predicted Vibrational Spectroscopy Bands for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
-NH₂Asymmetric & Symmetric Stretch3300-35003300-3500Medium (IR), Weak (Raman)
-NH₂Bending (Scissoring)1550-1650-Medium (IR)
Aromatic C-HStretch~3100-3000~3100-3000Medium (IR), Strong (Raman)
Thiophene C=CRing Stretch~1500-1400~1500-1400Medium-Strong
C-NStretch1200-1350-Medium-Strong (IR)
C-IStretch-< 400Strong (Raman)

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. libretexts.orgchemguide.co.uksavemyexams.comwikipedia.org

For this compound (C₄H₄INS), the calculated monoisotopic mass is approximately 224.98 g/mol . A key feature in its mass spectrum would be the molecular ion peak (M⁺). According to the nitrogen rule, since the molecule contains one nitrogen atom, its molecular ion will have an odd nominal mass-to-charge (m/z) ratio, appearing at m/z 225.

X-ray Crystallography for Solid-State Structure Analysis

Although no specific crystal structure for this compound has been reported in the searched literature, analysis of related aminothiophene derivatives provides insight into what might be expected. mdpi.commdpi.comresearchgate.net A crystal structure would confirm the planarity of the thiophene ring and provide exact measurements for the C-S, C-C, C-N, and C-I bond lengths.

Crucially, X-ray crystallography would reveal the nature of intermolecular interactions in the solid state. It is highly probable that the amine group would participate in intermolecular hydrogen bonding (N-H···S or N-H···N), which would organize the molecules into specific packing arrangements in the crystal lattice. mdpi.comresearchgate.net Such information is vital for understanding the physical properties of the solid material.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound

The electronic spectrum of the parent thiophene molecule exhibits a strong absorption band around 235 nm, which is attributed to a π → π* transition. The introduction of substituents on the thiophene ring can cause a shift in the absorption maximum (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption.

The amino group is a strong electron-donating group (auxochrome) that can significantly influence the electronic transitions of the thiophene ring. When attached to an aromatic system, the lone pair of electrons on the nitrogen atom can interact with the π-system of the ring, leading to an intramolecular charge transfer (ICT) character in the excited state. This interaction generally results in a significant bathochromic shift of the π → π* transition. For instance, aminothiophene derivatives often show absorption maxima at longer wavelengths compared to unsubstituted thiophene. acs.orgsci-hub.sehsu.ac.ir The position of the amino group on the thiophene ring also plays a crucial role; 3-aminothiophenes are known to be fluorescent and their photophysical properties are tunable through chemical modifications. acs.orgnih.gov

The iodine atom, a halogen, can influence the electronic spectrum through both inductive and resonance effects, as well as through the "heavy-atom effect." While halogens are deactivating groups, they can cause a bathochromic shift in the UV-Vis spectrum of aromatic compounds. nii.ac.jp Specifically for iodine, this shift can be more pronounced compared to other halogens. nii.ac.jp Studies on iodinated thiophenes have shown that iodine substitution leads to a red shift in the absorption spectra. aip.orgrsc.org For example, a study on the UV photochemistry of 2-iodothiophene (B115884) noted its first absorption band is centered around 240 nm. aip.orgarxiv.org This absorption is attributed to a combination of π → π* and n → σ* transitions. aip.org

In this compound, both the electron-donating amino group at the 3-position and the iodine atom at the 5-position are expected to contribute to a bathochromic shift of the main absorption band compared to unsubstituted thiophene. The combination of these substituents would likely result in an absorption maximum significantly shifted into the near-UV region.

Regarding fluorescence, aminothiophenes are often fluorescent, and their emission properties are sensitive to the molecular structure and the solvent environment. sci-hub.sersc.orgsci-hub.semdpi.com The presence of an electron-donating group like -NH₂ can lead to emissive de-excitation from the first excited singlet state (S₁). However, the iodine atom introduces a heavy-atom effect, which is known to promote intersystem crossing (ISC) from the singlet excited state to the triplet state (T₁). aip.org This process can quench fluorescence and enhance phosphorescence. Therefore, this compound might exhibit weak fluorescence due to the quenching effect of the iodine atom. The actual fluorescence quantum yield would depend on the competition between radiative decay (fluorescence) and non-radiative decay pathways, including ISC.

The solvent can also play a significant role in the spectral properties of molecules with charge-transfer character. In polar solvents, a bathochromic shift (solvatochromism) in the emission spectrum is often observed for push-pull systems, which is the case for many aminothiophene derivatives. rsc.orguni-stuttgart.detandfonline.comrsc.org

Without experimental data, a precise quantitative description remains speculative. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), would be necessary to predict the electronic absorption and emission wavelengths, as well as the nature of the electronic transitions for this compound. mdpi.comresearchgate.netresearchgate.net

Table of Expected Spectroscopic Properties

PropertyExpected CharacteristicRationale
UV-Vis Absorption
Main Transitionπ → π* with intramolecular charge transfer (ICT) characterPresence of electron-donating -NH₂ group conjugated with the thiophene π-system.
λmaxBathochromic shift compared to thiophene (likely > 250 nm)Combined effect of the auxochromic -NH₂ group and the iodine substituent. acs.orgnii.ac.jpaip.org
Fluorescence Emission
EmissionPotentially weak fluorescenceThe amino group promotes fluorescence, but the heavy-atom effect of iodine can quench it by promoting intersystem crossing. aip.org
Stokes ShiftModerate to largeTypical for molecules with ICT character, especially in polar solvents. rsc.org
SolvatochromismLikely positive solvatochromism (red shift in polar solvents)The excited state is expected to be more polar than the ground state due to ICT. rsc.orgrsc.org

Computational and Theoretical Investigations of 5 Iodothiophen 3 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to investigating the molecular properties of 5-Iodothiophen-3-amine. rsc.orgnih.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. DFT, with functionals like B3LYP, is often employed for its balance of computational cost and accuracy in predicting geometries, vibrational frequencies, and electronic properties of thiophene (B33073) derivatives. nih.govresearchgate.net Ab initio methods, while more computationally intensive, can provide benchmark-quality results for smaller systems. These calculations are crucial for understanding the impact of the iodine and amine substituents on the thiophene ring's aromaticity and electronic distribution.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.govyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govutm.my A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be delocalized over the thiophene ring and the amine group, reflecting the electron-donating nature of the amino substituent. The LUMO, conversely, would likely have significant contributions from the thiophene ring and the iodine atom, indicating potential sites for nucleophilic attack. The calculated energies of these orbitals provide quantitative measures of the molecule's ionization potential and electron affinity.

Table 1: Representative Frontier Orbital Energies for a Thiophene Derivative

ParameterEnergy (eV)
HOMO Energy-6.35
LUMO Energy-0.23
HOMO-LUMO Gap (ΔE)6.12

Note: The values presented are representative for a substituted thiophene system and illustrate the typical energy levels and gap. researchgate.net Specific values for this compound would require dedicated calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In this compound, the MEP surface would likely show a region of negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons. The area around the iodine atom and the hydrogen atoms of the amine group would exhibit a positive potential (blue), highlighting them as potential sites for nucleophilic interaction or hydrogen bonding. The thiophene ring itself would present a more complex potential landscape influenced by the opposing electronic effects of the electron-donating amine group and the electron-withdrawing (and polarizable) iodine atom.

Quantum chemical calculations can provide a detailed picture of the bonding and charge distribution within this compound. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and intramolecular interactions. researchgate.net This analysis yields partial atomic charges, which quantify the electron density associated with each atom.

Table 2: Hypothetical Partial Atomic Charges for this compound

AtomHypothetical Partial Charge (a.u.)
I-0.15
S+0.20
N (of NH2)-0.85
C (bonded to I)+0.10
C (bonded to N)+0.30

Note: These values are illustrative and represent expected trends based on general chemical principles. Actual values would be obtained from specific quantum chemical calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling potential reaction pathways and characterizing the associated transition states. chemrxiv.org For a molecule like this compound, this could involve modeling reactions such as electrophilic aromatic substitution, cross-coupling reactions at the iodine-bearing carbon, or reactions involving the amine group.

Using methods like DFT, researchers can map the potential energy surface of a reaction. This involves locating the minimum energy structures of the reactants and products, as well as the first-order saddle point that corresponds to the transition state. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. Vibrational frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.orgnih.gov For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the C-N bond of the amine group and any puckering of the thiophene ring. mdpi.com

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion iteratively, the simulation generates a trajectory that describes the positions and velocities of the atoms over time. Analysis of this trajectory can reveal the preferred conformations of the molecule, the energy barriers between them, and how the molecule's shape fluctuates under different conditions, such as in various solvents or at different temperatures. figshare.com

Structure-Reactivity Relationship Prediction

A primary goal of computational investigation is to predict the relationship between a molecule's structure and its chemical reactivity. acs.orgnih.govresearchgate.net By combining the insights from quantum chemical calculations and molecular dynamics, a comprehensive picture of the reactivity of this compound can be developed.

Several calculated parameters, often called reactivity descriptors, are used for this purpose:

HOMO-LUMO Gap: As mentioned, a small energy gap is indicative of high reactivity.

Electrostatic Potential: The MEP surface identifies the most likely sites for electrophilic and nucleophilic attack.

Global Electrophilicity Index (ω): This descriptor, derived from the electronic chemical potential and chemical hardness, provides a quantitative measure of a molecule's ability to accept electrons. nih.gov

Fukui Functions: These functions can be calculated to predict the local reactivity at specific atomic sites within the molecule.

By correlating these theoretical descriptors with experimental observations for related compounds, it is possible to make robust predictions about the chemical behavior of this compound.

Table 3: Correlation of Computational Descriptors with Predicted Reactivity

Computational DescriptorInterpretationPredicted Reactivity Implication
Small HOMO-LUMO GapEasily excitable electronsHigh overall chemical reactivity
Negative MEP RegionElectron-rich siteSusceptible to electrophilic attack
Positive MEP RegionElectron-poor siteSusceptible to nucleophilic attack
High Global Electrophilicity IndexGood electron acceptorStrong electrophile

Derivatization Strategies and Functionalization of 5 Iodothiophen 3 Amine

Modification at the Amine Nitrogen

The primary amine at the C3 position is a key functional handle, behaving as a potent nucleophile and a site for building molecular complexity.

The nucleophilic character of the 3-amino group facilitates straightforward reactions with electrophilic acylating and sulfonylating agents.

Acylation: The reaction of 3-aminothiophenes with acyl chlorides or anhydrides readily yields the corresponding N-acylthiophenes or amides. This transformation is often used to introduce a variety of substituents or as a protecting group strategy. For instance, acetylation of methyl 3-aminothiophene-2-carboxylate with acetyl chloride produces methyl 3-acetamidothiophene-2-carboxylate. Similarly, benzoyl derivatives can be prepared using benzoyl chloride. researchgate.net These reactions typically proceed under standard conditions, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Sulfonylation: In a similar fashion, the amine can be sulfonylated using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. researchgate.net This reaction leads to the formation of stable sulfonamides. The synthesis of p-toluenesulfonyl and p-aminobenzenesulfonyl derivatives of 3-aminothiophene has been reported through this method. researchgate.net Sulfonylation of related thiophene (B33073) derivatives, such as thiophene-2-carboxylic acid, is also a well-established procedure.

Reagent TypeExample ReagentProduct Type
Acyl ChlorideAcetyl ChlorideN-Acetyl-5-iodothiophen-3-amine
Acid AnhydrideAcetic AnhydrideN-Acetyl-5-iodothiophen-3-amine
Sulfonyl Chloridep-Toluenesulfonyl chlorideN-(p-Toluenesulfonyl)-5-iodothiophen-3-amine

This table presents representative transformations based on established reactivity of 3-aminothiophenes.

Direct modification of the amine nitrogen via C-N bond formation with alkyl and aryl groups provides access to secondary and tertiary amines.

Alkylation: The direct N-alkylation of aminothiophenes can be challenging under mild conditions. nih.gov However, methods have been developed to achieve this transformation. One approach involves the acid-catalyzed reductive alkylation of β-aminothiophenes (3-aminothiophenes) with aldehydes or ketones. researchgate.net Another strategy involves a copper-catalyzed reaction between a 3-thienyl halide derivative and an amine, which suggests the reverse reaction—coupling 5-iodothiophen-3-amine with an alkyl halide under similar catalysis—is a viable pathway for N-alkylation. google.com

Arylation: Palladium-catalyzed cross-coupling reactions are effective for the N-arylation of aminothiophene derivatives. researchgate.net These methods allow for the formation of a bond between the amine nitrogen and an aryl group, typically from an aryl halide. This approach is part of a broader set of reactions applicable to many N-H containing heterocycles. mdpi.com

Reaction TypeTypical ReagentsProduct Class
Reductive AlkylationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)N-Alkyl-5-iodothiophen-3-amine
N-ArylationAryl Halide, Palladium Catalyst, BaseN-Aryl-5-iodothiophen-3-amine

This table outlines general methods for the N-alkylation and N-arylation of this compound.

The primary amine is a precursor for the synthesis of imines, which can serve as intermediates for the construction of more complex fused heterocyclic systems.

Imine Formation: this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. chemtube3d.com The formation of N-acylhydrazones, a related structure, from 3-aminothiophene precursors demonstrates this reactivity, where condensation occurs between a hydrazide and an aldehyde. mdpi.com

Formation of Related Heterocycles: The aminothiophene scaffold is a valuable starting point for building fused ring systems. For example, reacting 3-acetyl-2-aminothiophenes with a Vilsmeier-Haack reagent (POCl₃/DMF) can lead to an intramolecular cyclization, forming 4-chlorothieno[2,3-b]pyridine (B3024653) derivatives. researchgate.netthieme-connect.com Another important transformation is the reaction of 3-aminothiophenes with arylhydrazines, which can proceed via a hydrazone intermediate to yield thieno[3,2-b]indoles through a Fischer-indole type cyclization. researchgate.net

ReactantReactionProduct
Aldehyde (R-CHO)CondensationImine
3-Acetyl-2-aminothiophene analogueVilsmeier-Haack CyclizationThieno[2,3-b]pyridine
ArylhydrazineFischer-Indole SynthesisThieno[3,2-b]indole

This table summarizes key reactions starting from the amine group to form imines and fused heterocycles.

Modification at the Thiophene Ring (excluding iodine position)

The thiophene ring itself is susceptible to electrophilic substitution and other functionalization methods at the available carbon positions (C2 and C4).

Direct functionalization of the carbon-hydrogen bonds on the thiophene ring is a powerful strategy for introducing new substituents. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents. The 3-amino group is a strongly activating, ortho-, para-directing group. umn.eduyoutube.com In the 3-aminothiophene system, this directs electrophiles and metal-catalyzed functionalization primarily to the C2 and C4 positions.

Palladium-catalyzed direct C-H arylation has been successfully applied to thiophene-containing fused heterocycles, demonstrating that C-H bonds at both the C2 and C3 (relative to the fusion) positions can be functionalized. mdpi.com For this compound, this methodology would be expected to introduce aryl groups at the electron-rich C2 and C4 positions, which are ortho to the activating amino group.

Formylation: The introduction of a formyl (-CHO) group onto the thiophene ring can be achieved via electrophilic substitution, most commonly through the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, generated in situ from a formamide (B127407) (like DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. wikipedia.org Given the activating nature of the 3-amino group, this reaction is expected to proceed at the C2 or C4 position of this compound. researchgate.net An alternative route involves lithiation of the thiophene ring followed by quenching the organolithium intermediate with DMF. researchgate.net

Hydroxymethylation: A hydroxymethyl (-CH₂OH) group can be introduced onto the thiophene ring through two primary methods. The first is a two-step process involving the formylation of the ring as described above, followed by the chemical reduction of the resulting aldehyde group using a reducing agent like sodium borohydride (B1222165). thieme-connect.de The second is a more direct route involving the reaction of a lithiated thiophene intermediate with formaldehyde. researchgate.net

Iodine Atom Manipulation

The iodine substituent at the C5 position of the thiophene ring is a highly valuable functional handle. Its reactivity allows for transformation into other functionalities or for participation in powerful bond-forming reactions. This section details the primary strategies for manipulating this iodine atom.

Conversion to Other Halogens

The transformation of an aryl iodide to another aryl halide, such as a bromide or chloride, is a process known as a halogen exchange or an aromatic Finkelstein reaction. wikipedia.org Unlike the classic Finkelstein reaction with alkyl halides, which is an equilibrium-driven SN2 process, the aromatic equivalent is more challenging due to the higher strength of the carbon-halogen bond on an sp²-hybridized carbon. wikipedia.orgorganic-chemistry.org

These reactions are typically thermodynamically unfavorable and require catalysts to proceed. wikipedia.org Copper(I) salts, often in combination with diamine ligands, are known to catalyze such transformations. wikipedia.org However, the reaction is most commonly employed to convert aryl chlorides or bromides into the more reactive aryl iodides. Driving the reaction in the reverse direction (I → Br/Cl) is difficult and often requires a large excess of the halide salt to shift the equilibrium.

Given these challenges, a more common synthetic approach to access thiophenes bearing both an iodine atom and another halogen is through sequential, regioselective halogenation rather than direct conversion. For instance, a thiophene derivative can be selectively brominated at one position and subsequently iodinated at another. jcu.edu.au

Table 1: Representative Conditions for Halogen Introduction on Thiophene Rings

Starting MaterialReagent(s)ConditionsProductReference
3-n-HexylthiopheneN-Bromosuccinimide (NBS)CHCl₃, reflux2-Bromo-3-hexylthiophene jcu.edu.au
2-Bromo-3-hexylthiopheneN-Iodosuccinimide (NIS)CHCl₃/AcOH, rt2-Bromo-5-iodo-3-hexylthiophene jcu.edu.au
2,3-DibromothiopheneNaI, CuIAcetone, 60°C2,3-Dibromo-5-iodothiophene

Palladium-Catalyzed Cross-Coupling for Arylation/Alkynylation

The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in palladium-catalyzed cross-coupling reactions. nrochemistry.comresearchgate.net This high reactivity makes the iodine atom at the C5 position of this compound an excellent site for introducing aryl and alkynyl groups via reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings. wikipedia.orgorganic-chemistry.org The presence of the free amine at C3 may influence the reaction, but studies on related aminothiophenes show that C-C coupling can proceed selectively without competing N-arylation under appropriate conditions, often using a weak base like potassium acetate. researchgate.net

Arylation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The high reactivity of the C-I bond allows this reaction to occur under mild conditions with high selectivity, even if other, less reactive halogens are present on the same molecule. jcu.edu.au

Table 2: Generalized Conditions for Suzuki-Miyaura Arylation of this compound

Coupling PartnerCatalystLigandBaseSolventTemperatureProductReference (Analogous)
Arylboronic acidPd(OAc)₂ or Pd₂(dba)₃PPh₃ or SPhosK₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane80-110 °C5-Arylthiophen-3-amine mdpi.comnih.gov
Potassium aryltrifluoroboratePdCl₂(dppf)·CH₂Cl₂dppfCs₂CO₃THF70 °C5-Arylthiophen-3-amine mdpi.com

Alkynylation (Sonogashira Coupling)

The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base, which often doubles as the solvent. nrochemistry.com Copper-free protocols have also been developed. organic-chemistry.orgnih.gov The reaction is highly efficient for iodoarenes, including iodothiophenes, and tolerates a wide range of functional groups. nih.govnih.gov

Table 3: Generalized Conditions for Sonogashira Alkynylation of this compound

Coupling PartnerCatalystCo-catalystBaseSolventTemperatureProductReference (Analogous)
Terminal AlkynePd(PPh₃)₂Cl₂CuIEt₃N or DIPATHF or DMFrt - 55 °C5-(Alkynyl)thiophen-3-amine nrochemistry.comnih.gov
Terminal AlkynePd(OAc)₂NoneCs₂CO₃Dioxane100 °C5-(Alkynyl)thiophen-3-amine organic-chemistry.org

Synthesis of Fused Heterocyclic Systems Containing the this compound Motif

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic iodo-substituted carbon, makes it an ideal precursor for the synthesis of fused heterocyclic systems. ekb.eg Common strategies involve a two-step process: first, the amine is functionalized to introduce the atoms needed for the new ring, followed by an intramolecular cyclization reaction utilizing the iodine atom to close the ring. Palladium-catalyzed intramolecular reactions are particularly powerful for this purpose. encyclopedia.pub

A prominent example is the synthesis of thieno[3,2-b]pyridines, a core structure found in molecules with interesting biological activities. mdpi.com A general approach would involve the acylation or condensation of the amine group of this compound with a suitable partner containing a reactive site (e.g., an alkyne or alkene). The subsequent intramolecular palladium-catalyzed cyclization, such as a Heck or Sonogashira reaction, forges the new fused ring. This strategy is analogous to well-established methods for constructing fused indoles and other heterocycles. encyclopedia.pub

Table 4: Plausible Synthetic Route to a Fused Thieno[3,2-b]pyridine System

StepReaction TypeReagents & ConditionsIntermediate/ProductReference (Analogous)
1Amide CouplingProp-2-ynoyl chloride, Pyridine, CH₂Cl₂N-(5-Iodothiophen-3-yl)propiolamide sciforum.net
2Intramolecular CyclizationPd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C5H-Thieno[3,2-b]pyridin-5-one encyclopedia.pub

This approach allows for the construction of a variety of fused systems, including thienopyrimidines and other polycyclic aromatic structures, by carefully choosing the initial derivatizing agent for the amine group. ekb.egresearchgate.net

Advanced Research Applications of 5 Iodothiophen 3 Amine Derivatives

Role in Organic Electronics and Photovoltaic Materials Research

The unique electronic and structural characteristics of 5-iodothiophen-3-amine derivatives make them suitable for integration into advanced electronic materials. Their ability to participate in the formation of π-conjugated systems is central to their application in organic photovoltaic (OPV) cells and other electronic devices. researchgate.netchemimpex.com

Conjugated polymers are the cornerstone of many organic electronic devices, and the properties of these polymers are dictated by the monomer units from which they are constructed. researchgate.net Thiophene-based monomers, including derivatives of this compound, are widely used due to the favorable electronic properties of the resulting polythiophene chains. researchgate.netmit.edu The iodine atom on the thiophene (B33073) ring serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, which are the primary methods for synthesizing well-defined conjugated polymers. nih.gov

Several polymerization techniques can utilize iodothiophene derivatives:

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. Iodinated thiophenes are common substrates for this type of polymerization to produce donor-acceptor alternating π-conjugated polymers. rsc.org

Suzuki Coupling: In this method, a boronic acid or ester is coupled with an organohalide. The Suzuki polymerization of monomers like 3-hexyl-5-iodothiophene-2-boronic pinacol (B44631) ester has been shown to produce high-molecular-weight, highly regioregular poly(3-hexylthiophene) (P3HT). researchgate.netresearchgate.net

Kumada Catalyst Transfer Polycondensation (KCTP): This chain-growth polymerization often uses Grignard reagents prepared from di-halogenated thiophenes. For instance, 2-bromo-3-hexyl-5-iodothiophene (B174538) can be converted into a Grignard monomer and subsequently polymerized to yield well-defined P3HT. researchgate.netrsc.org The use of an iodo-substituent can influence monomer reactivity and the properties of the resulting polymer.

The amine group on the thiophene ring can also be incorporated directly into the polymer backbone, influencing the polymer's electronic structure and solubility. mit.edu The electron-donating nature of the amine can modify the HOMO/LUMO energy levels of the polymer, which is a critical parameter for optimizing performance in electronic devices. mit.edumdpi.com

Table 1: Polymerization Methods Utilizing Thiophene-Based Monomers

Polymerization Method Typical Monomer Functional Groups Catalyst System Key Advantage
Stille Coupling Organotin, Organohalide (I, Br) Palladium-based Tolerance to a wide range of functional groups. rsc.org
Suzuki Coupling Boronic Acid/Ester, Organohalide (I, Br) Palladium-based Boronic acids are often stable and less toxic. researchgate.net
Kumada Coupling (KCTP) Grignard Reagent, Organohalide Nickel-based Allows for chain-growth mechanism, yielding polymers with low polydispersity. researchgate.net

The performance of bulk heterojunction (BHJ) organic solar cells is critically dependent on the morphology of the active layer, which consists of a blend of donor and acceptor materials. mdpi.comnih.gov Solvent additives are small amounts of high-boiling-point solvents added to the primary casting solution to control the rate of film drying. This controlled drying process allows for optimal phase separation and crystallization of the donor and acceptor domains, which is essential for efficient device operation. mdpi.comrsc.org

Halogenated thiophenes have emerged as effective solvent additives, particularly for state-of-the-art non-fullerene acceptor systems like PM6:Y6. rsc.org The principle of "like dissolves like" suggests that thiophene-based additives can effectively dissolve both the thiophene-containing polymer donor and the acceptor, prolonging the crystallization time. rsc.org Research has shown that using 2,5-dibromo-3,4-difluoro-thiophene (FBrT) as a solvent additive in PM6:Y6 solar cells leads to enhanced molecular packing, favorable phase separation, and improved charge transport. rsc.org This optimization resulted in a significant increase in power conversion efficiency (PCE) to 17.9%. rsc.org The use of such additives is a generally applicable strategy, boosting efficiencies in various high-performance solar cell systems. rsc.org While this compound itself is not documented as an additive, its derivative structures (halogenated thiophenes) are proven to be effective.

Table 2: Impact of Halogenated Thiophene Additive on PM6:Y6 Solar Cell Performance

Device Configuration PCE (%) Fill Factor (FF) (%) Key Morphological Change
PM6:Y6 (No Additive) ~16.5% (Typical) ~75% Less optimal phase separation.
PM6:Y6 with FBrT Additive 17.9% 78.6% Increased crystallinity and favorable P-i-N like heterojunction formation. rsc.org

The conversion of light into electricity in an organic solar cell involves several key steps: photon absorption to create an exciton (B1674681) (a bound electron-hole pair), diffusion of the exciton to a donor-acceptor interface, dissociation of the exciton into free charge carriers, and transport of these carriers to the electrodes. mdpi.comscipost.org The efficiency of each step is influenced by the molecular structure of the materials used. researchgate.netnih.gov

Polymers derived from thiophene-based monomers play a crucial role in these processes.

Exciton Dissociation: The separation of the tightly bound exciton is a critical challenge in organic solar cells. nih.gov Efficient dissociation is aided by factors such as a sufficient energy offset between the donor and acceptor materials and delocalization of charge carriers at the interface. scipost.orgscipost.org In high-efficiency systems, the dissociation of singlet excitons is a dominant pathway for photocurrent generation. sciopen.com The electronic properties of polymers derived from functionalized thiophenes can be tuned to optimize the interfacial energetics and promote efficient charge separation.

Charge Transport: Once free, electrons and holes must travel through the acceptor and donor materials, respectively. The charge transport properties are highly dependent on the polymer's structure, including its regioregularity and degree of intermolecular ordering. nih.govrsc.org Polymers with more ordered, crystalline domains generally exhibit higher charge carrier mobility. researchgate.net Studies on various conjugated polymers, including those based on thiophene, have shown that structural modifications can enhance conductivity by orders of magnitude, which is crucial for minimizing recombination losses and maximizing charge collection. rsc.orgaps.org Suppressing energetic disorder in the polymer film is a key strategy to enable efficient charge transfer and transport. frontiersin.org

Application in Synthetic Building Blocks for Complex Molecules

The dual functionality of this compound derivatives makes them powerful intermediates in organic synthesis. chemimpex.com They provide a scaffold upon which complex molecular architectures, such as polycyclic aromatic compounds and agrochemicals, can be built.

Polycyclic aromatic compounds (PACs) are molecules containing multiple fused aromatic rings and are of great interest for their applications in materials science and as core structures in biologically active molecules. rsc.orgiarc.fr The synthesis of complex PACs often relies on annulative cross-coupling reactions, where new rings are formed by strategically creating new carbon-carbon bonds. tcichemicals.com

Functionalized heterocycles like this compound are ideal precursors for these syntheses.

The iodo group is a key reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing the thiophene ring to be connected to other aromatic or acetylenic fragments. dbu.de

The amine group can act as a directing group, influencing the regioselectivity of subsequent reactions. It can also be transformed into other functional groups or incorporated into a new heterocyclic ring fused to the original thiophene core.

While direct synthesis of anthraquinones from this specific precursor is not widely documented, the synthetic strategies for building fused aromatic systems are well-established. For example, palladium-catalyzed intramolecular C-H functionalization or cyclization of appropriately designed precursors containing iodoarene moieties are common methods to construct polycyclic systems. tcichemicals.comacs.org The combination of an iodo-substituent for coupling and an amine for further cyclization makes derivatives of this compound versatile building blocks for a wide range of custom-designed PACs. ambeed.com

The synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides, often involves complex heterocyclic cores to achieve high efficacy and selectivity. Halogenated thiophenes are recognized as critical intermediates in the production of various agrochemicals. The thiophene ring is a bioisostere of the benzene (B151609) ring and is frequently incorporated into the structure of active ingredients.

The specific functionalities of this compound derivatives are advantageous for agrochemical synthesis:

The iodo-substituent allows for the introduction of diverse molecular fragments via cross-coupling chemistry, enabling the rapid generation of a library of potential agrochemical candidates for screening.

The amine group is a common feature in many biologically active molecules and can be acylated, alkylated, or used to form other heterocyclic systems, such as pyrazoles or ureas, which are known pharmacophores in herbicides and other pesticides. google.com For example, certain herbicidal compounds are synthesized by reacting a substituted amine with an isocyanate, a reaction pathway available to aminothiophenes. google.com

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
This compound -
Poly(3-hexylthiophene) P3HT
2,5-dibromo-3,4-difluoro-thiophene FBrT
N-methyliminodiacetic acid MIDA
2-bromo-3-hexyl-5-iodothiophene -

Investigation of Biological Activities and Mechanistic Insights of 5 Iodothiophen 3 Amine and Its Derivatives in Vitro and Preclinical Focus

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

Derivatives incorporating the iodothiophene moiety have been investigated as inhibitors of various enzymes, a common strategy in drug development. The structure-activity relationship (SAR) studies reveal how chemical modifications to these molecules influence their inhibitory potency and selectivity.

Thiophene (B33073) derivatives have been developed to target key molecular targets in cancer cells, including kinases and topoisomerases, which are crucial for cell growth and survival. nih.gov For instance, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives are known to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme vital for the proliferation of cancer cells. mdpi.com Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have also been identified as micromolar inhibitors of focal adhesion kinase (FAK) by targeting its ATP-binding pocket. mdpi.com

SAR studies on related compounds provide insights into potential optimization strategies for 5-iodothiophen-3-amine derivatives. For example, in pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was found that having more amino substituents generally leads to better inhibitory activity. nih.gov These studies are also sensitive to steric effects, where smaller alkyl or cycloalkane groups result in enhanced activity. nih.gov In other series, modifications to the thiophene ring, such as introducing electron-donating groups, can modulate the electronic profile and potential bioactivity. Further strategies include replacing the iodine atom with other halogens like bromine or chlorine to study the effects of halogen bonding on target affinity, or varying alkyl chains to alter lipophilicity and metabolic stability.

Studies on adenosine (B11128) kinase (AK) inhibitors have shown that 5-iodotubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside analogue, is a potent inhibitor with an IC50 value of 0.026 µM. nih.gov This highlights the potential of the iodo-substituted heterocyclic scaffold in enzyme inhibition. Similarly, derivatives of 3-amidinophenylalanine have been synthesized and shown to be potent thrombin inhibitors, demonstrating that wide variation of substituents can lead to improved pharmacological properties. nih.gov

Receptor Binding Affinity Research

The ability of this compound derivatives to bind to specific receptors is a key area of investigation for their potential use in treating central nervous system (CNS) disorders and other conditions. The thiophene moiety can serve as a bioisosteric replacement for a phenyl ring, influencing receptor interaction.

Research on phenylalkylamine and indolylalkylamine derivatives has explored the impact of various amine substituents on binding affinity for 5-HT2A and 5-HT2C serotonin (B10506) receptors. nih.gov Generally, amine substitution tends to decrease receptor affinity, although specific modifications, like N-(4-bromobenzyl) substitution, can result in high-affinity binding at 5-HT2A receptors. nih.gov Quantum chemical studies on indole (B1671886) derivatives suggest that their interaction with serotonin receptors may involve charge transfer between the aromatic ring and the receptor. uchile.cl

In the context of dopamine (B1211576) receptors, a series of benzolactam derivatives were evaluated for their affinity at D1, D2, and D3 receptors. redheracles.net Some of these compounds displayed high affinity for D2 and D3 receptors, with selectivity over D1 receptors. Structure-activity relationship studies revealed that the nature of the aryl group on the piperazine (B1678402) moiety and the length of the linker chain were critical for D3 receptor affinity and selectivity. redheracles.net For example, 2-methoxyphenyl, 2-chlorophenyl, and 2,3-dichlorophenyl groups on the piperazine ring resulted in greater affinity for the D3 receptor. redheracles.net

In silico docking studies have suggested that the iodine substituent in compounds like 4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine could play a critical role in binding to targets such as thyroid hormone receptors.

Cellular Assays for Modulatory Effects (e.g., anti-proliferative, immunomodulatory)

A significant body of research has focused on the anti-proliferative and cytotoxic effects of thiophene derivatives against various cancer cell lines. These assays are crucial for identifying potential anticancer agents.

Numerous studies have demonstrated the cytotoxic potential of compounds containing thiophene and its derivatives. For example, certain pyrazole (B372694) derivatives showed significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Similarly, novel amidine derivatives displayed considerable anti-proliferative activity against four different cancer cell lines, with GI50 values ranging from 1.00 µM to 7.80 µM. frontiersin.org Halogenated isatin (B1672199) derivatives incorporating a 5-Amino-1,3,4-thiadiazole-2-thiol scaffold also showed strong anticancer activity, particularly against MCF-7 cells, with IC50 values as low as 18.13 μM. nih.gov

The anti-proliferative activity of 1,3,5-triazine (B166579) Schiff base derivatives was evaluated against MCF-7 and HCT-116 (colon cancer) cell lines, with some compounds showing more potent activity than the reference drug tamoxifen. mdpi.com The nature of the substituents on the triazine ring was found to significantly influence the biological activity. mdpi.com Furthermore, some 3,4,5-trisubstituted furan-2(5H)-one derivatives have shown significant antitumor activity against HEPG2 (liver cancer) and MCF-7 cell lines. researchgate.net

The table below summarizes the cytotoxic activities of various thiophene derivatives against different cancer cell lines.

Compound/Derivative ClassCell LineCancer TypeObserved Effect (e.g., IC50, GI50)Reference
Amidine Derivatives (e.g., Compound 5c)MultipleVariousGI50 = 1.00 µM frontiersin.org
Halogenated Isatin Derivatives (e.g., 5b, 5r)MCF-7BreastIC50 = 18.13 µM nih.gov
1,3,5-Triazine Schiff Base Derivatives (e.g., 4a-c)MCF-7BreastIC50 = 3.29–11.35 µM mdpi.com
1,3,5-Triazine Schiff Base Derivatives (e.g., 4a-c)HCT-116ColonIC50 = 3.64–12.45 µM mdpi.com
2-Thiohydantoin Derivatives (Compound 7)HepG-2LiverArrested cells at G0/G1 phase, triggered apoptosis nih.gov
2-Thiohydantoin Derivatives (Compound 9)HCT-116ColonArrested cells at S phase, triggered apoptosis nih.gov
Azatetracyclic Derivatives (Compound 5a)Multiple (NCI-60 panel)VariousShowed good to moderate anticancer activity mdpi.com
Thiadiazole Derivatives (Compound 7)MCF-7BreastGI50 = 63.9 µg/ml (148 µM) pensoft.net

The immunomodulatory potential of thiophene derivatives is an emerging area of interest, with studies exploring their effects on inflammatory pathways and cytokine production.

Diterpenes and their derivatives have been shown to exert anti-inflammatory effects by modulating the NLRP3 inflammasome pathway, which is involved in the pathogenesis of many inflammatory diseases. nih.govfrontiersin.org Research has found that certain compounds can reduce the expression of NLRP3 and pro-inflammatory cytokines such as IL-6 and monocyte chemoattractant protein-1 (MCP-1). frontiersin.org While not directly on this compound, this indicates that complex organic molecules can have significant immunomodulatory roles.

Studies on halogenated isatin derivatives found that their anticancer properties may be linked to the modulation of an immune response in addition to inducing apoptosis. nih.gov In the context of multiple sclerosis, Vitamin D has been shown to have immunomodulatory effects by enhancing the development of IL-10 producing cells and reducing IL-6 and IL-17 secreting cells, demonstrating how small molecules can influence T-cell homeostasis. nih.gov Garlic derivatives have also shown immunomodulatory effects by preventing the activation of NF-κB, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com These examples from other classes of compounds highlight the potential pathways that could be investigated for this compound derivatives.

Mechanisms of Action at the Molecular and Cellular Level

Understanding the mechanism of action at the molecular level is critical to explaining the observed biological activities of this compound derivatives.

The biological effects of these compounds are rooted in their interactions with specific molecular targets. The thiophene nucleus, being a bioisostere of other aromatic systems, facilitates diverse interactions with biological macromolecules. nih.gov

For derivatives exhibiting anticancer activity, the mechanism often involves interaction with key cellular machinery. For instance, some pyrazole derivatives induce apoptosis by increasing the expression of pro-apoptotic markers and decreasing levels of anti-apoptotic proteins. The mesoionic nature of 1,3,4-thiadiazoles allows them to cross cellular membranes and interact with targets like proteins and DNA. mdpi.com The anticancer effect of some thiadiazoles is attributed to their ability to interfere with DNA replication processes, as their ring system is a bioisostere of pyrimidine. mdpi.com Molecular docking studies have suggested that certain thiadiazole derivatives can inhibit STAT3 transcriptional activity by interfering with its DNA binding. mdpi.com

In the case of halogenated isatin derivatives, the anticancer mechanism was found to involve the induction of apoptosis through the intrinsic mitochondrial pathway. nih.gov This was demonstrated by the assessment of caspase 3 activation and changes in mitochondrial membrane potential. nih.gov Similarly, some amidine derivatives act as selective inhibitors of topoisomerase I, an enzyme critical for DNA replication and transcription, which explains their anti-proliferative properties. frontiersin.org

Signaling Pathway Modulation

There is a significant gap in the scientific literature regarding the specific signaling pathways modulated by This compound or its derivatives. While general thiophene derivatives have been investigated for their effects on various signaling cascades, direct evidence linking the this compound core to the modulation of specific pathways is not documented in the available preclinical and in vitro studies.

For instance, some pyrazole derivatives containing a 5-iodothiophene moiety have been suggested to interact with molecular targets like enzymes, receptors, and ion channels, which could lead to changes in cellular signaling pathways, but specific pathways were not identified. semanticscholar.org Broader studies on thieno[2,3-d]pyrimidine (B153573) derivatives, which share the thiophene core, have shown inhibition of kinases such as FLT3, which are critical components of signaling pathways involved in cancer. Another study on 3-amino-thiophene-2-carbohydrazide derivatives identified inhibitory effects on TGFβ2 and VEGFR2, key proteins in cancer-related signaling. bezmialem.edu.tr However, these studies did not specifically utilize this compound as a starting material or core structure.

The potential for derivatives of this compound to modulate signaling pathways remains an area for future investigation. The presence of the amine group and the iodine atom could influence interactions with biological targets, but without specific research, any claims would be purely speculative.

Antioxidant Capacity Research

Similarly, there is a lack of specific research data on the antioxidant capacity of This compound and its derivatives. The antioxidant properties of various heterocyclic compounds, including thiophenes, have been a subject of interest. researchgate.netrsc.org These studies often attribute antioxidant activity to the ability of the compounds to scavenge free radicals. acs.org

For example, studies on other classes of thiophene derivatives have demonstrated their potential as antioxidants. rsc.org Research on pyrrolo[2,3-b]quinoxaline derivatives has detailed their radical scavenging activity through assays like the DPPH assay. acs.org Furthermore, investigations into various amine-containing compounds have also highlighted their potential antioxidant properties.

However, the specific contribution of the 5-iodo-3-aminothiophene scaffold to antioxidant activity has not been experimentally determined and reported. The electronic properties conferred by the iodine and amine substituents could theoretically influence the molecule's ability to donate electrons or stabilize radical species, but dedicated studies are required to confirm and quantify such effects.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Pathways

While the synthesis of 2-aminothiophenes is well-established, primarily through the Gewald reaction, the preparation of 3-aminothiophene isomers presents a more complex challenge. nih.govresearchgate.netmedjchem.com Future research will likely focus on developing more efficient, regioselective, and sustainable methods to access the 5-Iodothiophen-3-amine core.

Key areas of exploration include:

Tandem and Multicomponent Reactions: Moving beyond traditional methods like the Thorpe-Ziegler cyclization, novel strategies such as tandem thio-Michael addition followed by oxidative annulation could provide a direct and efficient route. nih.govorganic-chemistry.org Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, represent a highly efficient and atom-economical approach to generating libraries of substituted 3-aminothiophenes. nih.gov

Late-Stage Functionalization: An alternative to building the molecule from scratch involves the late-stage introduction of the iodo and amino groups onto a pre-existing thiophene (B33073) ring. Direct C-H functionalization techniques could be employed to install the iodine atom at the 5-position. The Sandmeyer reaction, a classic transformation of an amino group into a halide, could also be adapted, offering a practical route from a diamino-thiophene precursor. mdpi.com

Flow Chemistry and Automation: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. Automating these processes can accelerate the optimization of reaction conditions and facilitate the rapid synthesis of derivatives for screening purposes.

Synthetic StrategyDescriptionPotential Starting MaterialsKey AdvantagesAnticipated Challenges
Modified Thorpe-Ziegler CyclizationIntramolecular cyclization of a β-ketonitrile precursor containing sulfur.Succinonitriles, α-haloketonesEstablished methodology for 3-aminothiophenes. nih.govRequires precursor synthesis, potentially harsh conditions.
Tandem Michael Addition/AnnulationA one-pot reaction involving the addition of a thioamide to an allene, followed by oxidative ring closure. organic-chemistry.orgThioamides, AllenesHigh efficiency, mild reaction conditions. organic-chemistry.orgControl of regioselectivity, substrate scope limitations.
Late-Stage Halogenation/AminationIntroduction of iodine and amine groups onto a thiophene core in the final steps.Thiophen-3-amine, 3-BromothiopheneModular approach, useful for diversification.Regioselectivity of halogenation, catalyst poisoning.

Exploration of Advanced Catalytic Systems

Catalysis is central to modern organic synthesis, and the development of advanced catalytic systems is crucial for the efficient and selective synthesis and functionalization of this compound.

Future research is expected to concentrate on:

Palladium/Norbornene (Pd/NBE) Cooperative Catalysis: This powerful technique, also known as the Catellani reaction, enables the direct vicinal difunctionalization of aromatic rings. nih.govacs.org Its application to a 3-aminothiophene substrate could allow for the simultaneous and site-selective introduction of the iodine atom at C5 and another functional group at C4, rapidly increasing molecular complexity. nih.gov

Novel Ligand Development for Cross-Coupling: The iodine atom on this compound is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The development of new phosphine (B1218219) ligands, such as dialkyl biheteroaryl phosphines (e.g., KPhos), can significantly improve catalyst performance, particularly for challenging substrates. nih.govnih.gov These advanced catalysts can enable efficient amination and arylation reactions, even with aqueous ammonia (B1221849), making the process more sustainable. nih.govnih.gov

Organocatalysis: As a greener alternative to metal-based catalysts, organocatalysis offers mild reaction conditions and often unique selectivity. Catalysts like L-proline have been shown to be effective in multicomponent reactions for synthesizing 2-aminothiophenes. organic-chemistry.org Future work could focus on designing new organocatalysts to mediate the asymmetric functionalization of the this compound scaffold, creating chiral molecules with potential pharmaceutical applications.

Catalytic SystemKey ApplicationExample Catalyst/LigandPotential Benefit for this compound
Palladium Cross-CouplingC-N and C-C bond formation.Pd(OAc)₂, KPhos ligandEfficient synthesis of secondary/tertiary amines and biaryl derivatives. nih.govacs.org
Pd/Norbornene Cooperative CatalysisDirect C4/C5 difunctionalization of thiophenes. nih.govacs.orgPd(OAc)₂, Amide-based NBERapid construction of polysubstituted thiophenes. nih.gov
Copper-Catalyzed ReactionsN-Arylation and other coupling reactions.Copper Iodide (CuI)Cost-effective alternative to palladium for certain transformations. nih.gov
OrganocatalysisAsymmetric synthesis, green chemistry.L-Proline, Chiral Phosphoric AcidsAccess to enantiomerically pure derivatives under mild conditions. organic-chemistry.org

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how molecules are designed and synthesized. nih.gov For a molecule like this compound, these computational tools offer immense potential.

Emerging paradigms in this area include:

Retrosynthetic Prediction: AI-powered platforms can analyze vast reaction databases to predict novel and efficient synthetic routes to this compound and its derivatives. preprints.org By using transfer learning, these models can overcome the challenge of sparse data for specific heterocyclic formations, suggesting plausible pathways that a human chemist might overlook. chemrxiv.orgchemrxiv.org

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold. By defining desired properties (e.g., high binding affinity for a specific protein target, favorable ADMET profile), these algorithms can generate virtual libraries of new chemical entities for further computational and experimental evaluation.

Property Prediction and Optimization: ML models can be trained to predict a wide range of properties, from biological activity against cancer cell lines or pathogens to the electronic properties relevant for organic materials. nih.gov This allows for the high-throughput virtual screening of potential derivatives, prioritizing the most promising candidates for synthesis and reducing the time and cost of discovery cycles. cas.org

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Automated RetrosynthesisAI algorithms predict synthetic pathways by working backward from the target molecule. preprints.orgDiscovery of more efficient and novel routes, reducing development time.
QSAR Model DevelopmentMachine learning models correlate chemical structures with biological activity to guide design. nih.govRational design of more potent analogs for specific therapeutic targets.
ADMET PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.govEarly-stage filtering of candidates with poor pharmacokinetic profiles.
Generative Molecular DesignAI creates new molecular structures based on desired property criteria.Exploration of novel chemical space around the core scaffold.

Advancements in in Silico Modeling for Predictive Research

Complementing AI/ML approaches, detailed in silico modeling provides a physics-based understanding of molecular behavior, which is critical for rational design. mdpi.com

Key advancements relevant to this compound include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a biological target, such as an enzyme's active site. mdpi.comtechscience.com For derivatives of this compound, docking studies can identify key interactions (e.g., hydrogen bonds, halogen bonds) and guide modifications to improve potency and selectivity. techscience.com

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the movement of atoms over time, offering insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding. nih.govmdpi.comyoutube.com This is crucial for validating docking poses and understanding the dynamic nature of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies build predictive models that relate the three-dimensional properties of molecules to their biological activity. nih.gov For a series of this compound analogs, QSAR can generate contour maps that visualize which regions of the molecule are sensitive to steric, electronic, or hydrophobic modifications, providing a clear roadmap for optimization. mdpi.com

In Silico MethodInformation ProvidedSpecific Application for this compound
Molecular DockingBinding pose, binding affinity score, key intermolecular interactions. techscience.comScreening against therapeutic targets (e.g., kinases, proteases) to identify potential hits. dergipark.org.tr
Molecular Dynamics (MD) SimulationComplex stability, conformational flexibility, binding free energy. mdpi.comValidating docking results and assessing the stability of the molecule in a binding pocket over time. nih.gov
3D-QSARCorrelation between 3D molecular fields and biological activity. nih.govGuiding lead optimization by identifying structural features to modify for improved potency.
Free Energy Perturbation (FEP)High-accuracy prediction of relative binding affinities between analogs.Precisely ranking a small set of promising derivatives before synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.